N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-20-8-11-23(12-9-20)31-19-26(30)27-18-25(29-15-4-3-5-16-29)22-10-13-24-21(17-22)7-6-14-28(24)2/h8-13,17,25H,3-7,14-16,18-19H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSFZQLUFMNMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its structure includes a tetrahydroquinoline moiety, a piperidine ring, and an acetamide functional group, which may contribute to its diverse biological activities.
Structure Representation
| Property | Description |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 402.52 g/mol |
| CAS Number | Not available |
| SMILES | CC(=O)N(Cc1ccccc1OC(C)C)CCN(C)C2CCCCC2 |
Pharmacological Profile
Research indicates that this compound may exhibit various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Effects : There is evidence that suggests neuroprotective properties, possibly through modulation of neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects are still under investigation. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Potential interactions with various receptors could mediate its effects on neurotransmission and cellular signaling pathways.
- Oxidative Stress Reduction : The compound may help mitigate oxidative stress in cells, contributing to its neuroprotective effects.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast and prostate cancer cells.
Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
Study 3: Neuroprotective Effects
A recent investigation into neuroprotective effects demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes.
Summary of Biological Activities
| Activity Type | Model/System | Observations |
|---|---|---|
| Anticancer | Breast Cancer Cell Lines | IC50 < 10 µM |
| Antimicrobial | S. aureus & E. coli | Effective at low micromolar concentrations |
| Neuroprotection | Neuronal Cell Models | Reduced oxidative stress |
Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Tetrahydroquinoline moiety | Essential for anticancer activity |
| Piperidine ring | Contributes to receptor binding |
| Acetamide group | Enhances solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
